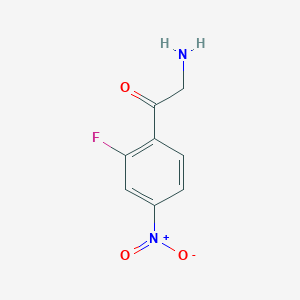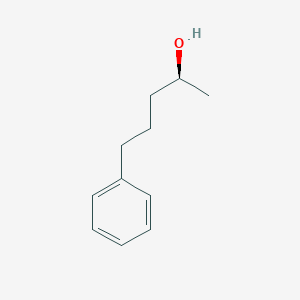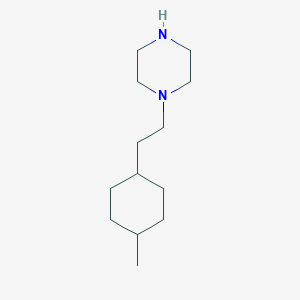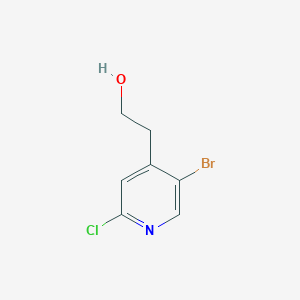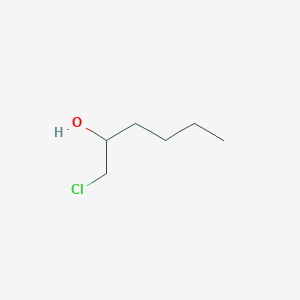
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₁₀H₈FNO₄ It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a 2-fluoro-5-nitrophenyl substituent
Métodos De Preparación
The synthesis of 1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or diiodomethane in the presence of a catalyst like copper(I) iodide.
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of a Grignard reagent derived from the corresponding bromide.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as acid chlorides or esters, using reagents like thionyl chloride or alcohols in the presence of a catalyst.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, thionyl chloride, and various nucleophiles.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.
Comparación Con Compuestos Similares
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-methanol: This compound has a hydroxyl group instead of a carboxylic acid group, which can influence its reactivity and biological activity.
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-amine: The presence of an amino group can lead to different chemical and biological properties compared to the carboxylic acid derivative.
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-thiol:
The uniqueness of this compound lies in its combination of a cyclopropane ring, a nitro group, and a fluorine atom, which together confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H8FNO4 |
|---|---|
Peso molecular |
225.17 g/mol |
Nombre IUPAC |
1-(2-fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8FNO4/c11-8-2-1-6(12(15)16)5-7(8)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) |
Clave InChI |
URROXGSCRGROKM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=C(C=CC(=C2)[N+](=O)[O-])F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



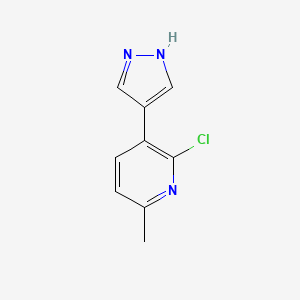


![1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride](/img/structure/B13602564.png)
![2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethan-1-amine](/img/structure/B13602565.png)
![Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13602567.png)
![[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine](/img/structure/B13602572.png)
